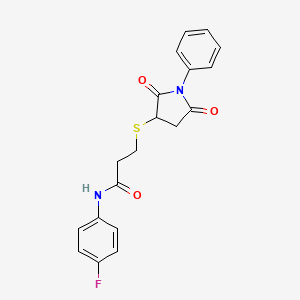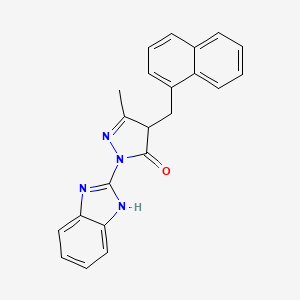![molecular formula C22H17FN2O3 B4227441 1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B4227441.png)
1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione
Descripción general
Descripción
1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenoxyphenyl group, and a pyrrolidinedione core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidinedione core and the subsequent attachment of the fluorophenyl and phenoxyphenyl groups. Common synthetic routes include:
Step 1: Formation of the pyrrolidinedione core through a cyclization reaction.
Step 2: Introduction of the fluorophenyl group via a nucleophilic substitution reaction.
Step 3: Attachment of the phenoxyphenyl group through a coupling reaction.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.
Other pyrrolidinedione compounds: These compounds share the pyrrolidinedione core but differ in the attached groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(4-phenoxyanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c23-15-6-10-17(11-7-15)25-21(26)14-20(22(25)27)24-16-8-12-19(13-9-16)28-18-4-2-1-3-5-18/h1-13,20,24H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTQPHQWIXKGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {1-[(4-bromo-2-methylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4227363.png)
![2-{[6-bromo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4227374.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4227382.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)acrylamide](/img/structure/B4227386.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4227396.png)

![N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B4227411.png)
![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline;hydrochloride](/img/structure/B4227412.png)

![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzonitrile](/img/structure/B4227423.png)

![6-{2-[(5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-D]pyrimidine-2,4-dione](/img/structure/B4227458.png)
![7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4227462.png)
![N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B4227466.png)
